(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1354004-64-0
VCID: VC8234665
InChI: InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1354004-64-0

Cat. No.: VC8234665

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester - 1354004-64-0

Specification

CAS No. 1354004-64-0
Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Standard InChI Key FXOURPOPDOQWCP-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2
SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a cyclopropyl amino group linked to a carboxymethyl moiety. The tert-butyl ester at the 1-position enhances steric bulk and influences solubility . The (S)-configuration at the chiral center (C3) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Properties

PropertyValueSource Citations
CAS Number1354004-64-0
Molecular FormulaC15H26N2O4\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight298.38 g/mol
Stereoisomerism(S)-enantiomer specific

Enantiomeric Comparison

The (R)-enantiomer (CAS: 1822505-41-8) shares the same molecular formula but differs in spatial arrangement, leading to potential variations in binding affinity and metabolic stability. Such stereochemical distinctions underscore the importance of enantioselective synthesis in optimizing therapeutic candidates .

Synthesis and Industrial Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperidine ring:

  • Piperidine Core Formation: Cyclization of appropriate precursors under basic conditions.

  • Cyclopropyl Amino Introduction: Nucleophilic substitution or reductive amination to attach the cyclopropyl amino group .

  • Carboxymethyl and tert-Butyl Esterification: Protection of the carboxylic acid as a tert-butyl ester to enhance stability during subsequent reactions .

Reaction Optimization

Key parameters include:

  • Temperature Control: Maintained between 0–25°C to prevent side reactions.

  • Catalysts: Palladium or nickel catalysts for cross-coupling steps .

  • Solvents: Polar aprotic solvents like DMF or THF improve reaction homogeneity.

Table 2: Representative Synthesis Conditions

StepConditionsYield (%)
CyclizationK2_2CO3_3, DMF, 80°C65
AminationNaBH3_3CN, MeOH, RT72
EsterificationBoc2_2O, DMAP, CH2_2Cl2_285

Industrial-scale production employs continuous flow systems to enhance efficiency and reproducibility .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water due to the hydrophobic tert-butyl group . Stability studies indicate degradation under acidic conditions, necessitating storage at −20°C in inert atmospheres .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, tert-butyl), 3.12–3.45 (m, piperidine protons), 4.21 (q, J = 6.8 Hz, carboxymethyl) .

  • Mass Spectrometry: ESI-MS m/z 299.2 [M+H]+^+ .

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